SYK Enzymatic Potency: TAK‑659 Exhibits >12‑Fold Greater Inhibition Than Fostamatinib
In cell‑free kinase assays, TAK‑659 inhibits SYK with an IC₅₀ of 3.2 nM, whereas the prototypical SYK inhibitor fostamatinib (via its active metabolite R406) achieves an IC₅₀ of 41 nM—a >12‑fold difference in potency [REFS‑1][REFS‑2]. This translates to substantially lower drug concentrations required for target engagement, directly impacting the therapeutic window in SYK‑dependent malignancies.
| Evidence Dimension | SYK enzymatic IC₅₀ (cell‑free assay) |
|---|---|
| Target Compound Data | 3.2 nM |
| Comparator Or Baseline | Fostamatinib (R406): 41 nM |
| Quantified Difference | ~12.8‑fold greater potency |
| Conditions | In vitro kinase inhibition assay; recombinant SYK enzyme |
Why This Matters
Higher intrinsic potency permits lower dosing to achieve equivalent target suppression, potentially reducing off‑target toxicity and enabling combination strategies in SYK‑driven cancers.
- [1] MedChemExpress. Mivavotinib monohydrochloride (TAK-659) – Product Datasheet. View Source
